2-(Iodomethyl)oxepane
Overview
Description
2-(Iodomethyl)oxepane is a seven-membered cyclic ether with an iodomethyl group attached to the second carbon of the oxepane ring
Scientific Research Applications
2-(Iodomethyl)oxepane has several applications in scientific research:
Safety and Hazards
2-(Iodomethyl)oxepane may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
This compound is a relatively new and less-studied molecule
Mode of Action
It’s known that the iodine atom in the molecule could potentially interact with various biological targets . The exact nature of these interactions and the resulting changes in cellular processes are subjects of ongoing research.
Biochemical Pathways
It’s worth noting that oxepanes, in general, are found in a wide range of natural products and are involved in various biochemical processes . The specific pathways affected by 2-(Iodomethyl)oxepane and their downstream effects need to be elucidated through further studies.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile
Result of Action
As a relatively new and less-studied compound, its specific effects at the molecular and cellular levels are subjects of ongoing research .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence its action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Iodomethyl)oxepane typically involves the cyclization of appropriate precursors. One common method is the ring expansion of dihydropyranes. For instance, the cyclopropanation and subsequent ring opening of bicyclo[4.1.0]heptanes can yield oxepane derivatives . Another approach involves the organocatalytic oxa-conjugate addition reactions, which provide a stereoselective route to α, α′-trans-oxepanes .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using metal-catalyzed coupling reactions. The use of palladium-catalyzed coupling and radical cyclization methods are particularly effective for producing oxepane derivatives .
Chemical Reactions Analysis
Types of Reactions: 2-(Iodomethyl)oxepane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different functionalized oxepanes.
Oxidation Reactions: The oxepane ring can be oxidized to form oxepane-2,7-dione derivatives.
Reduction Reactions: Reduction of the oxepane ring can yield polyoxygenated oxepanes.
Common Reagents and Conditions:
Substitution: Common reagents include sodium acetate and other nucleophiles.
Oxidation: Reagents such as dimethyl sulfoxide (DMSO) and oxalyl chloride are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Substitution: Functionalized oxepanes with various substituents.
Oxidation: Oxepane-2,7-dione derivatives.
Reduction: Polyoxygenated oxepanes.
Comparison with Similar Compounds
Oxepins: These are similar seven-membered cyclic ethers but with a different arrangement of double bonds.
Benzoxepines: These compounds have a benzene ring fused to the oxepane ring.
Oxepenes: These are unsaturated oxepanes with one or more double bonds in the ring.
Uniqueness: 2-(Iodomethyl)oxepane is unique due to the presence of the iodomethyl group, which allows for further functionalization and derivatization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
IUPAC Name |
2-(iodomethyl)oxepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO/c8-6-7-4-2-1-3-5-9-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGYXZYJTQDNEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(OCC1)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376674 | |
Record name | 2-(iodomethyl)oxepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130868-43-8 | |
Record name | 2-(iodomethyl)oxepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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